

A Deep Dive into 2-(3-Bromophenyl)pyridine: Theoretical and Computational Perspectives

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)pyridine

Cat. No.: B1278976

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Abstract

2-(3-Bromophenyl)pyridine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.^{[1][2][3][4]} Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing pyridine ring and the halogenated phenyl moiety, make it a versatile scaffold in medicinal chemistry.^{[1][3]} This technical guide provides a comprehensive overview of the theoretical and computational studies of **2-(3-Bromophenyl)pyridine**, encompassing its synthesis, spectroscopic characterization, and in-silico analysis. Detailed experimental protocols, summarized quantitative data, and visual workflows are presented to facilitate a deeper understanding and application of this compound in research and development.

Synthesis and Characterization

The synthesis of **2-(3-Bromophenyl)pyridine** can be achieved through various cross-coupling reactions, with the Suzuki coupling being one of the most common and efficient methods.

Experimental Protocol: Suzuki Coupling

A plausible synthetic route involves the palladium-catalyzed cross-coupling of 2-bromopyridine with 3-bromophenylboronic acid.

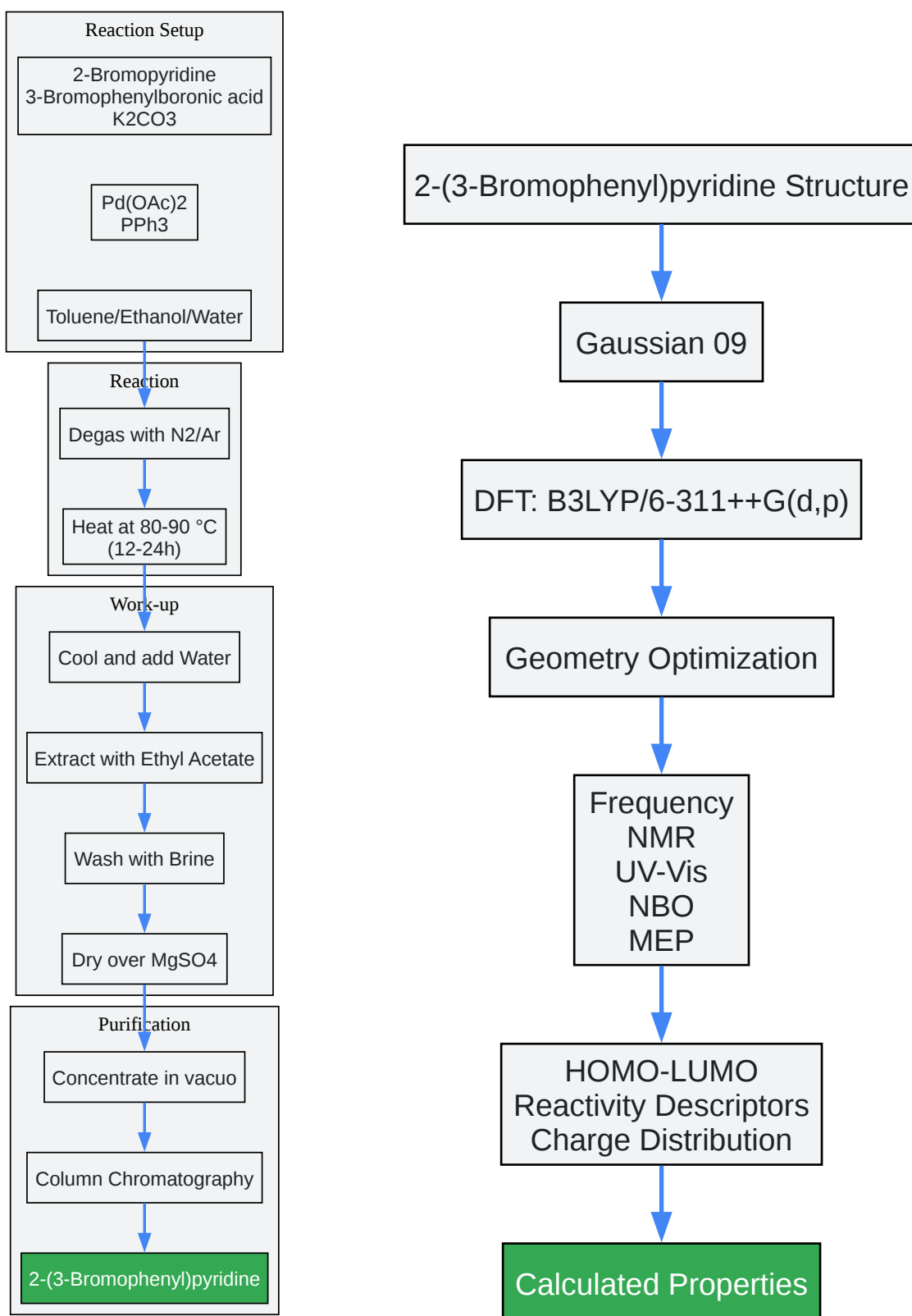
Materials:

- 2-Bromopyridine
- 3-Bromophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a reaction flask, add 2-bromopyridine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalytic system.
- Add a 3:1 mixture of toluene and ethanol, followed by water.
- Degas the mixture with nitrogen or argon for 15-20 minutes.
- Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and add water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **2-(3-Bromophenyl)pyridine**.



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